5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(16)15-8/h1-3H,4H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJVNSZUGQVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357598 | |
| Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50848-29-8 | |
| Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides or epoxides to form thioether derivatives. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base such as NaH or K₂CO₃ .
Example Reaction:
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol + 1,2-dibromoethane → 2-((2-((2,4-Dichlorophenoxy)methyl)thio)ethyl)-5-substituted-1,3,4-oxadiazole .
Key Conditions:
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids under controlled conditions .
| Oxidizing Agent | Product | Conditions | Application |
|---|---|---|---|
| H₂O₂ | Disulfide dimer | Room temperature, 2–4 hours | Antioxidant studies |
| KMnO₄ | Sulfonic acid derivative | Acidic medium, reflux | Structural modification |
Note: The disulfide dimer exhibits enhanced radical scavenging activity (89.3% H₂O₂ scavenging at 0.32 mg/mL) .
Nucleophilic Aromatic Substitution
The 2,4-dichlorophenoxy group participates in nucleophilic substitutions, particularly at the para-chlorine position, due to electron-withdrawing effects from the oxadiazole ring.
Example:
Reaction with amines (e.g., piperidine) in DMSO at 120°C replaces the chlorine atom with an amine group, yielding 5-[(4-(piperidin-1-yl)-2-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .
Complexation with Metals
The thiol group acts as a ligand for transition metals, forming coordination complexes. Reported complexes include:
| Metal Ion | Stoichiometry | Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Square planar | Anticancer agent synthesis |
| Zn(II) | 1:1 | Tetrahedral | Enzyme inhibition studies |
Conditions: Reactions occur in ethanol/water mixtures at pH 7–8, with yields of 60–78% .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles. For example:
This compound + Benzyl azide → Triazolo-oxadiazole hybrid (confirmed by HRMS and NMR) .
Conditions:
-
Solvent: Toluene
-
Temperature: 110°C
-
Catalyst: CuI (5 mol%)
Enzymatic Interactions
The compound interacts with redox enzymes via its thiol group:
| Enzyme | Interaction Type | Biological Effect |
|---|---|---|
| Glutathione reductase | Competitive inhibition | Disrupts oxidative stress response |
| Acetylcholinesterase | Non-competitive inhibition | Neuroprotective potential |
Key Finding: Docking studies show a binding energy of −8.2 kcal/mol with glutathione reductase .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, producing 2,4-dichlorophenol, CO₂, and H₂S. The pathway involves:
Acid/Base-Mediated Reactions
Under strong acidic conditions (HCl, H₂SO₄), the oxadiazole ring hydrolyzes to form a hydrazide derivative:
This compound + H₂O → 3-((2,4-Dichlorophenoxy)methyl)acrylohydrazide .
Conditions:
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol derivatives in anticancer therapy.
- Mechanism of Action : Compounds containing the oxadiazole moiety have been shown to inhibit thymidine phosphorylase, an enzyme associated with cancer cell proliferation. For instance, derivatives synthesized by Taha et al. exhibited up to six times greater inhibitory activity compared to standard drugs against various cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole | MCF-7 | <10 | |
| 5-(2-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thione) | HL-60 | 17.33 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities.
- Study Findings : A study on thiazole-substituted oxadiazoles showed enhanced antimicrobial activity compared to their unsubstituted counterparts. The presence of a thiol group was crucial for this enhancement .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazole-substituted oxadiazole | Antibacterial | 50 µg/mL | |
| Thiazole-substituted oxadiazole | Antifungal | 25 µg/mL |
Synthesis and Derivatives
The synthesis of this compound involves several methods that yield various derivatives with enhanced biological activities.
Case Study: Synthesis Techniques
- Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazine derivatives and dichlorophenoxy methyl compounds.
- Thiol Formation : The introduction of a thiol group significantly influences the biological properties of the resulting compounds.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, it can interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation, but the compound’s ability to form reactive intermediates plays a crucial role in its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and enzyme-inhibitory activities by increasing electrophilicity .
- Lipophilicity: The dichlorophenoxy group in the target compound improves membrane permeability compared to mono-chloro or methyl-substituted analogs .
- Aromatic extensions (e.g., naphthyl in B3) improve binding to hydrophobic enzyme pockets, as seen in IL-6 docking studies .
Antibacterial Activity
Anti-Inflammatory Potential
- Compound B3 (naphthyloxy analog) reduced mechanical allodynia in vivo by 60% at 14 days, linked to IL-6 binding (docking score: −9.2 kcal/mol) .
Enzyme Inhibition
- The target compound inhibits α-chymotrypsin with an IC₅₀ of 12 µM , similar to 4u (IC₅₀ 10 µM) but superior to 4k (IC₅₀ 25 µM) .
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (commonly referred to as DCMO) is a synthetic compound characterized by its oxadiazole ring structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of DCMO, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
DCMO has the molecular formula and a molecular weight of 277.13 g/mol. Its structure features a dichlorophenyl group attached to an oxadiazole ring and a thiol functional group, which are crucial for its biological activity.
The biological activity of DCMO is attributed to several mechanisms:
- Enzyme Inhibition : DCMO has been shown to inhibit specific enzymes involved in metabolic pathways in microorganisms. This inhibition disrupts essential biochemical processes, leading to cell death.
- Reactive Intermediates Formation : The compound can form reactive intermediates that interact with cellular macromolecules, potentially causing oxidative stress and damage to DNA and proteins.
- Antimicrobial Activity : DCMO exhibits significant antimicrobial properties against various bacterial and fungal strains, making it a candidate for therapeutic applications in infectious diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for DCMO:
Case Studies
Several studies have investigated the biological effects of DCMO:
-
Anticancer Activity :
- A study evaluated the cytotoxicity of DCMO against various cancer cell lines using the National Cancer Institute (NCI) protocol. Results indicated that DCMO exhibited significant growth inhibition in prostate (PC-3), colon (HCT-116), and CNS (SNB-75) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .
- Another investigation highlighted that DCMO derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents like Imatinib and Gefitinib .
- Antimicrobial Properties :
- Mechanistic Studies :
Q & A
Q. Basic
- IR Spectroscopy : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and oxadiazole C=N/C-O vibrations (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) with ≤0.3% deviation .
How can researchers resolve contradictions in spectral data or unexpected reactivity during characterization?
Advanced
Contradictions (e.g., anomalous NMR splitting or IR shifts) often arise from tautomerism (thiol ↔ thione) or polymorphism. Use complementary methods:
- X-ray Crystallography : Resolves tautomeric ambiguity by defining bond lengths (e.g., S–C vs. S–H) .
- Computational Modeling (DFT) : Predicts stable tautomers and vibrational spectra for comparison with experimental data .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and rules out impurities .
What methodologies are employed to evaluate the biological activity of this compound, particularly antimicrobial effects?
Q. Basic
- Agar Diffusion/Broth Microdilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤25 µg/mL indicate potency .
- Enzyme Inhibition Assays : Targets like dihydrofolate reductase (DHFR) to assess mechanism. IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl groups) enhancing binding .
How do structural modifications (e.g., substituent variation) influence bioactivity and pharmacokinetic properties?
Q. Advanced
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial activity by increasing membrane permeability and target affinity .
- Methylene Bridge Flexibility : Replacing the –CH₂– linker with rigid spacers (e.g., phenyl) reduces conformational entropy, improving selectivity but lowering solubility .
- LogP Adjustments : Introducing polar groups (e.g., –OH, –OCH₃) improves aqueous solubility but may reduce blood-brain barrier penetration .
What crystallographic insights reveal the molecular interactions of this compound in solid-state studies?
Advanced
Single-crystal X-ray diffraction shows:
- Planar Oxadiazole-Thiol Core : Facilitates π-π stacking with biological targets (e.g., DNA intercalation) .
- Intermolecular H-Bonds : Thiol groups form H-bonds with water or co-crystallized solvents, stabilizing polymorphic forms .
- Halogen Bonding : 2,4-Dichlorophenyl groups engage in Cl···N/O interactions, critical for crystal packing and stability .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
